N-(2-methylphenyl)naphthalen-1-amine
Description
N-(2-methylphenyl)naphthalen-1-amine is a secondary amine featuring a naphthalene backbone substituted with a 2-methylphenyl group via a C–N bond. Its molecular formula is C₁₇H₁₅N, with a molecular weight of 233.31 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its structure combines aromatic rigidity (naphthalene) with the steric and electronic effects of the 2-methylphenyl substituent, influencing reactivity and applications .
Properties
CAS No. |
103194-84-9 |
|---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(2-methylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C17H15N/c1-13-7-2-5-11-16(13)18-17-12-6-9-14-8-3-4-10-15(14)17/h2-12,18H,1H3 |
InChI Key |
JHYLYMGVNAQPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Several naphthalen-1-amine derivatives differ in the substituents on the phenyl ring, altering their physicochemical properties:
Key Observations :
Schiff Base Imines vs. Amines
Schiff bases (imines) derived from naphthalen-1-amine exhibit distinct electronic properties compared to their reduced amine counterparts:
Key Observations :
- Imines (C=N) show shorter bond lengths (~1.26–1.29 Å) than amines (C–N, ~1.45–1.50 Å), correlating with higher reactivity and conjugation .
- Schiff bases are utilized in corrosion inhibition due to their ability to donate electrons to metal surfaces, whereas amines are preferred in drug synthesis for their stability .
Research Findings and Data Highlights
- Bond Lengths : The C=N bond in imines (1.26–1.29 Å) is significantly shorter than C–N bonds in amines, impacting electronic delocalization and stability .
- Electronic Effects : Methoxy and ethoxy substituents enhance electron density on the naphthalene ring, improving solubility and interaction with biological targets .
- Thermal Stability : Amines generally exhibit higher thermal stability than Schiff bases, making them suitable for high-temperature synthetic processes .
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